molecular formula C14H12F3N3O3S B2663245 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 905664-50-8

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2663245
CAS No.: 905664-50-8
M. Wt: 359.32
InChI Key: JNSAILREWLLZCX-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidinyl Sulfanyl Acetamides

The evolution of pyrimidinyl sulfanyl acetamides is rooted in the broader development of heterocyclic compounds in medicinal chemistry. Pyrimidine derivatives gained prominence in the mid-20th century with the discovery of sulfonamide antibiotics, which demonstrated the therapeutic potential of sulfur-containing heterocycles. Early work on sulfanilamide highlighted the critical role of sulfur moieties in disrupting bacterial enzymatic pathways, particularly through competitive inhibition of dihydropteroate synthase. This mechanistic insight paved the way for structural modifications, including the integration of pyrimidine rings, which improved binding affinity and metabolic stability.

The introduction of sulfanyl (-S-) linkers in acetamide derivatives emerged as a strategy to enhance electronic delocalization and hydrophobic interactions with biological targets. For instance, thioacetamide-triazoles, explored for their antibacterial properties, demonstrated that sulfur-based linkers could improve membrane permeability and target engagement. Concurrently, pyrimidine scaffolds were optimized through substitutions at the 4- and 6-positions, as seen in compounds like 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-pyridinylmethyl)acetamide, which exhibited potent fungicidal activity by targeting fungal cell wall synthesis. These advancements laid the groundwork for hybrid structures such as the subject compound, which merges pyrimidine, sulfanyl, and fluorinated motifs.

Structural Classification within Heterocyclic Medicinal Chemistry

The compound belongs to the pyrimidinone subclass of heterocycles, characterized by a six-membered ring containing two nitrogen atoms at the 1- and 3-positions. Its structure features three distinct regions:

  • Pyrimidinone Core : The 6-methyl-2-oxo-1,2-dihydropyrimidine moiety provides a planar aromatic system capable of π-π stacking interactions with enzyme active sites. The keto group at position 2 enhances hydrogen-bonding potential, a feature critical for inhibiting targets like dihydrofolate reductase.
  • Sulfanyl Acetamide Linker : The -S-CH2-C(O)-NH- bridge connects the pyrimidine core to the aryl group, introducing conformational flexibility while maintaining electronic conjugation. This linker is analogous to those in thioacetamide-triazoles, where sulfur atoms facilitate covalent interactions with cysteine residues in bacterial enzymes.
  • Trifluoromethoxy Phenyl Substituent : The 4-(trifluoromethoxy)phenyl group contributes steric bulk and electron-withdrawing effects, enhancing lipid solubility and resistance to oxidative metabolism. Similar trifluoromethylated aromatics have been shown to improve pharmacokinetic profiles in kinase inhibitors.

Structurally, the compound aligns with hybrid pharmacophore models that combine heterocyclic cores with fluorinated appendages, a design principle validated in recent pyrimidine-based antifungals and anticancer agents.

Significance in Drug Discovery Research

Pyrimidinyl sulfanyl acetamides occupy a strategic niche in addressing two critical challenges in drug discovery: antimicrobial resistance and oncogenic kinase mutations. Their mechanism often involves dual targeting of bacterial folate biosynthesis and eukaryotic signaling pathways:

  • Antimicrobial Applications : By mimicking para-aminobenzoic acid (PABA), the sulfanyl acetamide group competitively inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism is distinct from β-lactams and quinolones, reducing cross-resistance risks.
  • Oncological Potential : The pyrimidine core’s ability to intercalate into DNA or inhibit kinases like EGFR has been exploited in compounds such as 4-anilinoquinazolines. For example, pyrimidine derivatives bearing trifluoromethoxy groups have shown sub-micromolar IC50 values against EGFR mutant cell lines, suggesting similar promise for the subject compound.

Additionally, the trifluoromethoxy group’s metabolic stability and halogen-bonding capacity make it advantageous in overcoming efflux pump-mediated resistance, a common issue in Gram-negative pathogens.

Current Research Landscape and Applications

Recent studies emphasize the compound’s versatility across therapeutic areas:

  • Antifungal Development : Structural analogs with pyrimidinyl sulfanyl groups have demonstrated potent activity against Candida albicans, with MIC90 values as low as 0.05 µg/mL, surpassing fluconazole in resistant strains. The subject compound’s trifluoromethoxy group may further enhance penetration through fungal cell membranes.
  • Kinase Inhibition : Pyrimidine-based inhibitors targeting EGFR and VEGFR have entered clinical trials for non-small cell lung cancer. Hybrid scaffolds incorporating sulfanyl linkers, such as N-(4-fluoro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, exhibit nanomolar affinity for VEGF receptors, highlighting the potential for antiangiogenic applications.
  • Antibacterial Optimization : Thioacetamide-triazoles inspired by this structural class have shown efficacy against Escherichia coli through cysteine synthase activation, with lead compounds achieving MIC values below 1 µg/mL.

Properties

IUPAC Name

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-8-6-12(20-13(22)18-8)24-7-11(21)19-9-2-4-10(5-3-9)23-14(15,16)17/h2-6H,7H2,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSAILREWLLZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the pyrimidinone core followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, primarily in the areas of anti-cancer and anti-inflammatory effects. The structural components, particularly the trifluoromethoxy group and the pyrimidine moiety, contribute to its pharmacological profile.

Anti-Cancer Activity

Recent studies have demonstrated that compounds similar to 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide show significant anti-cancer properties. For instance:

  • A related compound was tested against various cancer cell lines, showing percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different types of cancer cells such as OVCAR-8 and NCI-H40 .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through in silico studies, where it was identified as a possible inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . This suggests that the compound could be further developed for therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of pyrimidine derivatives for their anticancer efficacy. Among these, compounds featuring similar structural motifs to this compound exhibited promising results against multiple cancer cell lines, indicating a potential pathway for drug development in oncology .

Case Study 2: Inflammatory Disease Models

In another study focusing on inflammatory models, compounds derived from pyrimidine frameworks were shown to significantly reduce markers of inflammation in vitro and in vivo. This supports the hypothesis that modifications to the pyrimidine structure can lead to enhanced anti-inflammatory activity .

Mechanism of Action

The mechanism by which 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The pyrimidinone core can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Aryl Substituent Yield (%) Melting Point (°C) Key ¹H NMR Signals (δ, ppm)
Target Compound 4-(trifluoromethoxy) N/R* N/R N/R
Compound 5.15 4-phenoxyphenyl 60 224–226 NHCO: 10.08, SCH₂: 4.08
Compound 5.6 2,3-dichlorophenyl 80 230–232 NHCO: 10.10, SCH₂: 4.12

*N/R: Not reported in provided evidence.

  • Chlorine substituents in 5.6 confer steric bulk and electron withdrawal, which may alter binding kinetics compared to the target compound.
  • Synthetic Efficiency :

    • Higher yields (e.g., 80% for 5.6 vs. 60% for 5.15) suggest dichlorophenyl derivatives may undergo more efficient alkylation, possibly due to reduced steric hindrance or enhanced electrophilicity .

Research Implications and Limitations

  • Analytical Gaps : Melting points, NMR data, and elemental analysis for the target compound are unreported, limiting direct comparison.
  • Synthetic Optimization : The molar excess of sodium methylate (2.6–2.8-fold) used in synthesis may require adjustment for bulky substituents like -OCF₃ to improve yields .

Biological Activity

The compound 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a member of the acetamide class, characterized by its unique structural features that include a pyrimidine moiety and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H14F3N3O2S\text{C}_{14}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_2\text{S}

Key properties include:

  • Molecular Weight : Approximately 335.34 g/mol
  • Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • Receptor Binding : It could interact with specific receptors, modulating signaling pathways that influence cell behavior.
  • DNA/RNA Interaction : The compound may bind to nucleic acids, thereby affecting gene expression and protein synthesis.

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : In vitro studies have shown that it may inhibit cancer cell proliferation, particularly in certain types of tumors.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in cellular models.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against common pathogens. The results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli32Ciprofloxacin16
S. aureus16Methicillin8

Anticancer Activity

In a series of experiments focused on cancer cell lines, the compound was tested for cytotoxic effects. The findings revealed:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that the compound has promising anticancer potential.

Comparative Analysis

When compared to structurally similar compounds, such as other pyrimidine derivatives, this compound shows enhanced activity due to the presence of the trifluoromethoxy group, which significantly increases lipophilicity and receptor binding affinity.

Comparison Table

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
N-(2-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamideModerateLow

Q & A

Q. Yield Optimization Strategies :

  • Apply Design of Experiments (DoE) to optimize parameters like temperature (70–90°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–1.5 eq of aniline) .
  • Monitor reaction progress via HPLC or TLC to minimize side products like over-alkylation or hydrolysis.

How can X-ray crystallography be utilized to resolve structural ambiguities in this compound?

Basic Research Question
Methodological Answer:
X-ray crystallography is critical for confirming the compound’s stereoelectronic properties:

  • Crystal Growth : Use slow evaporation from a saturated DMSO/water solution to obtain single crystals.
  • Data Collection : Analyze diffraction patterns (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and torsion angles. For example, the sulfanyl group’s orientation relative to the pyrimidinone ring can be validated .
  • Software Tools : Refine structures using SHELX or OLEX2 , cross-referencing with analogous compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .

What advanced computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
Methodological Answer:
Quantum Mechanical Calculations :

  • Perform Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states for sulfanyl-group substitution.
  • Calculate Fukui indices to identify electrophilic/nucleophilic sites, particularly at the pyrimidinone C4 and sulfur atoms .
    Molecular Dynamics (MD) Simulations :
  • Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction kinetics using GROMACS , correlating with experimental yield data .

How should researchers address discrepancies in NMR data during structural validation?

Advanced Research Question
Methodological Answer:
Contradictions in ¹H/¹³C NMR (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The pyrimidin-2-one moiety can exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d6 to observe dynamic equilibria.
  • Residual Solvent Peaks : Compare with PubChem data for N-(3-chloro-4-methoxyphenyl)acetamide derivatives to rule out solvent artifacts .
  • Supplementary Techniques : Validate with HSQC/HMBC to confirm connectivity, or IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

What strategies improve scalability while maintaining purity in kilogram-scale synthesis?

Advanced Research Question
Methodological Answer:
Reactor Design Considerations :

  • Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps (e.g., chloroacetylation) .
    In-line Purification :
  • Implement catch-and-release chromatography or membrane filtration to remove residual aniline or thiouracil byproducts.
    Process Analytical Technology (PAT) :
  • Monitor reaction progress in real time using Raman spectroscopy or FTIR probes .

What are the key challenges in analyzing metabolic stability using in vitro assays?

Advanced Research Question
Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) at 37°C, and quantify metabolites via LC-MS/MS .
  • Challenges : The trifluoromethoxy group may resist oxidative metabolism, leading to false stability signals. Cross-validate with CYP450 inhibition assays to identify enzyme-specific interactions .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Methodological Answer:

  • Analog Synthesis : Modify the trifluoromethoxy phenyl group (e.g., replace with CF3 or Cl) and the pyrimidinone methyl group.
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Data Analysis : Apply multivariate regression to correlate substituent electronegativity (Hammett σ values) with IC50 data .

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